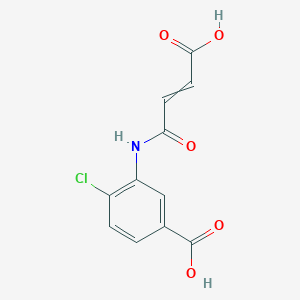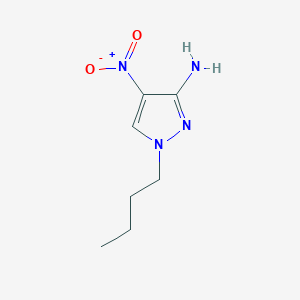
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 4th position and a difluoroethyl group at the 1st position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole
- 4-Chloro-1-(2,2-difluoroethyl)-7-fluoro-1H-indole-2,3-dione
Uniqueness
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable as a building block in the synthesis of various bioactive compounds and industrial chemicals.
Eigenschaften
Molekularformel |
C5H6ClF2N3 |
|---|---|
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
4-chloro-1-(2,2-difluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H6ClF2N3/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2,(H2,9,10) |
InChI-Schlüssel |
SFCCYWQUJYGGJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CC(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737579.png)
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737581.png)

![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B11737591.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737603.png)
![3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11737607.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737644.png)

![3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737664.png)
